molecular formula C20H27NO B2657758 N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide CAS No. 312749-18-1

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide

Cat. No.: B2657758
CAS No.: 312749-18-1
M. Wt: 297.442
InChI Key: CNWVHXWWXFHUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetic small molecule with a molecular formula of C 21 H 29 NO and a calculated molecular weight of 323.46 g/mol. This compound belongs to a class of adamantane-derived carboxamides, which are of significant interest in medicinal chemistry for the development of novel bioactive agents. Adamantane-based compounds are being actively explored for their potential as antiestrogens in breast cancer research. These structurally rigid molecules are designed to function as high-affinity ligands for the Estrogen Receptor alpha (ERα) . The adamantyl core provides a robust scaffold for binding within the ligand-binding pocket, while the appended side chains are critical for modulating biological activity. Related compounds have demonstrated efficacy in suppressing the proliferation of ER-positive breast cancer cells and in downregulating cellular levels of ERα, with some analogs showing activity comparable to established therapeutic agents like fulvestrant . The exploration of diverse side chains, including amide groups, is a key strategy in the search for new antiestrogens with improved potency and efficacy against treatment-resistant cancers . Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human or veterinary applications.

Properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVHXWWXFHUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324747
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312749-18-1
Record name N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Adamantane derivatives, including N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide, have been extensively studied for their pharmacological properties. They are recognized for their potential as antiviral agents, particularly against influenza viruses. Research indicates that modifications to the adamantane structure can enhance antiviral activity and reduce toxicity.

Antiviral Activity

Several studies have demonstrated the efficacy of adamantane derivatives in inhibiting viral replication:

  • Influenza Virus : Adamantane derivatives have shown significant antiviral activity against influenza A virus. For instance, compounds with specific substitutions on the adamantane nucleus exhibited enhanced potency compared to traditional antiviral agents like amantadine .
  • Orthopoxviruses : Research has identified new chemical agents based on adamantane-monoterpene combinations that demonstrate inhibitory effects against orthopoxviruses, including smallpox .

Diabetes and Obesity Treatment

Recent investigations have highlighted the role of adamantane derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders:

  • Inhibition Studies : Compounds related to this compound have been shown to possess potent inhibitory effects on 11β-HSD1, making them promising candidates for treating type 2 diabetes and obesity . For example, compound 7j demonstrated an IC50 value of 8 nM against human 11β-HSD1, indicating strong inhibitory activity.

In Vitro Studies

A series of in vitro studies have assessed the efficacy of various adamantane derivatives:

CompoundIC50 (nM) Human 11β-HSD1IC50 (nM) Mouse 11β-HSD1
7g11111
7h1531
7j849
7k10.546
7l4040
7m4030
7n60130

This table illustrates the comparative potency of various compounds in inhibiting both human and mouse forms of the enzyme, underscoring the potential of adamantane derivatives in therapeutic applications.

Pharmacokinetic Properties

In vivo studies have further validated the therapeutic potential of these compounds:

  • Oral Efficacy : Compound 7j exhibited approximately 80% inhibition of human 11β-HSD1 after oral dosing, indicating favorable pharmacokinetic properties that warrant further investigation .

Conclusion and Future Directions

This compound represents a promising avenue for drug development across various therapeutic areas, particularly in antiviral therapies and metabolic disease management. The ongoing research into its structural modifications and biological activities will likely yield new insights into its efficacy and safety profiles.

Future studies should focus on:

  • Longitudinal Clinical Trials : To assess the long-term effects and safety of these compounds in human subjects.
  • Mechanistic Studies : To elucidate the specific pathways through which these compounds exert their pharmacological effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The rigid adamantane core can enhance binding affinity and specificity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide with structurally related adamantane carboxamide derivatives, highlighting key differences in substituents, physicochemical properties, and synthesis yields:

Compound Name Substituents (Adamantane Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Applications/Findings
This compound C1: dimethylcarboxamide; C3: 4-methylphenyl C₂₀H₂₇NO 297.44 Not reported Not reported Potential anti-inflammatory
N-(4-(2-(1,1'-biphenyl]-4-ylsulfonyl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide (11c) C1: carboxamide; biphenyl sulfonyl hydrazine substituent C₃₀H₃₁N₃O₃S 513.65 145.5 31% Synthetic intermediate for drug development
N-(3-chlorophenyl)-1-adamantanecarboxamide C1: carboxamide; phenyl-Cl substituent C₁₇H₂₀ClNO 289.80 Not reported Not reported Antimicrobial/antiviral research
N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide C1: carboxamide; phenyl-CF₃ substituent C₁₈H₂₀F₃NO 323.36 Not reported Not reported Lipophilicity-enhanced CNS drug candidate
N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide C1: carboxamide; thiazole-phenyl substituent C₂₀H₂₂N₂OS 338.47 Not reported Not reported Anticancer/kinase inhibition studies

Key Observations:

Thiazole- or triazole-containing analogs (e.g., N1-(4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide) exhibit higher molecular weights (>330 g/mol) and may face solubility challenges.

Synthesis and Yield :

  • Biphenyl sulfonyl hydrazine derivatives (e.g., compound 11c) show lower yields (31%) due to complex multi-step syntheses, whereas simpler carboxamides (e.g., N-(3-chlorophenyl)-1-adamantanecarboxamide) are likely synthesized more efficiently.

Biological Activity: Adamantane carboxamides with electron-withdrawing groups (e.g., CF₃) demonstrate enhanced metabolic stability, making them candidates for long-acting therapeutics. Anti-inflammatory activity (IC₅₀ = 11.6 μM) reported for pyridazinone-adamantane hybrids suggests that the rigid adamantane scaffold synergizes with aromatic substituents to modulate inflammatory pathways.

Biological Activity

N,N-Dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is a polycyclic hydrocarbon known for its stability and three-dimensional shape. The presence of a carboxamide functional group and a 4-methylphenyl substituent enhances its chemical reactivity and potential biological activity. Its molecular formula is C18H23NC_{18}H_{23}N, with a molecular weight of approximately 267.39 g/mol .

This compound interacts with specific molecular targets in biological systems. It may modulate the activity of proteins or enzymes by binding to them, leveraging the rigid adamantane structure to enhance binding affinity and specificity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
AmantadineAntiviral, antiparkinsonianNMDA receptor antagonist
MemantineAlzheimer's treatmentNMDA receptor antagonist
RimantadineAntiviralSimilar adamantane core structure

This compound is distinguished by its specific functional groups, which provide unique chemical reactivity and potential for diverse biological applications .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Research indicates that this compound acts as an inhibitor of 11β-HSD1, an enzyme involved in cortisol metabolism. Inhibitors of this enzyme are promising candidates for treating metabolic disorders such as obesity and diabetes. Studies show that derivatives can exhibit IC50 values in the low nanomolar range against human enzymes, indicating significant inhibitory potency .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against various pathogens, revealing promising results for potential therapeutic applications .

Case Studies

  • Study on Metabolic Disorders : A study published in Bioorganic Medicinal Chemistry Letters evaluated the compound's efficacy as an 11β-HSD1 inhibitor. Results indicated that modifications to the adamantane structure significantly influenced inhibitory potency, with some derivatives achieving low nanomolar IC50 values .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of related compounds, highlighting that certain derivatives showed significant activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between adamantane-1-amine derivatives and substituted benzaldehydes. For example, refluxing adamantane-1-amine with 4-methylbenzaldehyde in butanol for 1–1.5 hours yields the imine intermediate, followed by carboxamide formation via nucleophilic acyl substitution. Optimization includes solvent selection (e.g., butanol for improved solubility), temperature control (reflux conditions), and purification via recrystallization in solvents like isopropanol (i-PrOH) . Reaction progress should be monitored using TLC with chloroform/acetone (6:1) as the mobile phase .

Q. Which analytical techniques are most effective for structural confirmation of This compound?

  • Methodological Answer :

  • X-ray crystallography resolves the adamantane core’s rigid geometry and substituent positioning .
  • 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 8.47 ppm for nitro-substituted derivatives) and carbonyl connectivity .
  • FTIR confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Elemental analysis validates stoichiometry (e.g., C 71.17%, H 7.68%, N 9.50%) .

Q. What safety protocols are critical when handling This compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of This compound, and how do these align with experimental data?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G(d) basis sets to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Compare these with experimental UV-Vis spectra (λmax) and NMR chemical shifts .
  • Validation : Discrepancies between theoretical and experimental results may arise from solvent effects or crystal packing forces. Adjust computational models to include solvation (e.g., PCM for DMSO) or periodic boundary conditions for solid-state comparisons .

Q. How do steric effects of the adamantane moiety influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The adamantane core’s rigidity and bulkiness hinder nucleophilic attack at the carboxamide group. To mitigate steric hindrance:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Introduce electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring to enhance electrophilicity .
    • Experimental Validation : Monitor reaction kinetics via HPLC and compare yields with/without adamantane substitution .

Q. How should researchers resolve contradictions between theoretical and experimental data for adamantane-carboxamide derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations) to rule out experimental artifacts .
  • Parameter Adjustment : Refine computational models by incorporating van der Waals corrections or hybrid functionals (e.g., M06-2X) for better accuracy in non-covalent interactions .
  • Multi-Technique Analysis : Correlate DFT-predicted charge distributions with X-ray charge density maps or Raman spectroscopy .

Q. What strategies are effective for evaluating the biological activity of adamantane-1-carboxamide derivatives (e.g., antineoplastic potential)?

  • Methodological Answer :

  • In Vitro Assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Use IC50 values to quantify potency .
  • Targeted Studies : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) and compare bioactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.